molecular formula C6H4ClN3O B1320990 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 40851-98-7

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B1320990
CAS RN: 40851-98-7
M. Wt: 169.57 g/mol
InChI Key: XJFIKRXIJXAJGH-UHFFFAOYSA-N
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Description

Imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that is part of a broader class of imidazo[4,5-b]pyridines. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry. The core structure consists of a fused imidazole and pyridine ring, which can be further substituted to yield a variety of derivatives with different properties and activities .

Synthesis Analysis

The synthesis of imidazo

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a chemical compound belonging to the category of heterocyclic compounds, a class of compounds that are profoundly significant in medicinal chemistry due to their complex structure and potential bioactive properties. The imidazo[1,2-b]pyridazine scaffold, a relative of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been identified as a crucial heterocyclic nucleus offering a plethora of bioactive molecules. Specifically, these compounds have garnered attention for their therapeutic applications, as evident in kinase inhibitors like ponatinib, leading to increased research into imidazo[1,2-b]pyridazine-containing derivatives. These derivatives are explored for their potential therapeutic applications, and an understanding of their structure-activity relationships (SAR) is vital for the development of compounds with enhanced pharmacokinetics profiles and efficiency (Garrido et al., 2021).

Role in Synthesis and Biological Applications

Compounds containing heteroatoms like nitrogen, such as those in the 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one structure, are of paramount importance in the synthesis of optical sensors due to their coordination capabilities and biological applications. The ability of these compounds to form hydrogen bonds makes them suitable for use as sensing probes. The review by Jindal and Kaur (2021) highlights the significance of pyrimidine derivatives, akin to 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, in the domain of optical sensors, and their diverse biological and medicinal applications (Jindal & Kaur, 2021).

properties

IUPAC Name

5-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFIKRXIJXAJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608962
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS RN

40851-98-7
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40851-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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